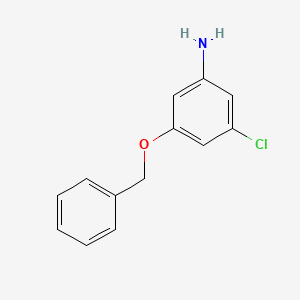

3-(Benzyloxy)-5-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNQKFKPKHSVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743258 | |

| Record name | 3-(Benzyloxy)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100752-67-7 | |

| Record name | 3-(Benzyloxy)-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-chloroaniline is a substituted aromatic amine that serves as a valuable intermediate and building block in modern medicinal chemistry. Its unique trifunctional nature, featuring an aniline moiety for amide bond formation or aromatic substitution, a chloro group for modifying electronic properties and providing a potential metabolic block, and a benzyloxy group for introducing steric bulk and potential protein-ligand interactions, makes it a versatile scaffold for the synthesis of complex drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, its spectroscopic signature, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1100752-67-7 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO | |

| Molecular Weight | 233.7 g/mol | |

| Physical Form | Solid | |

| Melting Point | Estimated: 65-75 °C | Based on analogs |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from analogs |

| Purity | Typically ≥98% |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a two-step process starting from the commercially available 3-chloro-5-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.

Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene

-

To a stirred solution of 3-chloro-5-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(benzyloxy)-3-chloro-5-nitrobenzene as a solid.

Part 2: Synthesis of this compound

-

In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in ethanol and concentrated hydrochloric acid.

-

Heat the solution to 70 °C with stirring until a clear solution is obtained.

-

To this hot solution, add 1-(benzyloxy)-3-chloro-5-nitrobenzene (1.0 eq) portion-wise, maintaining the temperature at 70-80 °C.

-

After the addition is complete, continue stirring at 70 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and basify to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

While a full experimental dataset is not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the analysis of closely related compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.30-7.45 | m | 5H | Phenyl protons of benzyl group |

| ~6.70 | t, J ≈ 2.0 Hz | 1H | H-2 (aromatic) |

| ~6.55 | t, J ≈ 2.0 Hz | 1H | H-4 (aromatic) |

| ~6.40 | t, J ≈ 2.0 Hz | 1H | H-6 (aromatic) |

| ~5.00 | s | 2H | Methylene protons (-CH₂-) |

| ~3.80 | br s | 2H | Amine protons (-NH₂) |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-O (aromatic) |

| ~148.0 | C-N (aromatic) |

| ~137.0 | Quaternary C (benzyl group) |

| ~135.0 | C-Cl (aromatic) |

| ~128.8 | CH (benzyl group) |

| ~128.2 | CH (benzyl group) |

| ~127.6 | CH (benzyl group) |

| ~110.0 | CH (aromatic) |

| ~105.0 | CH (aromatic) |

| ~101.0 | CH (aromatic) |

| ~70.5 | Methylene carbon (-CH₂-) |

Predicted Infrared (IR) Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | Aromatic C=C stretch |

| ~1590 | Strong | N-H bend |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

| 850-750 | Strong | C-Cl stretch |

Predicted Mass Spectrum (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 233 and a prominent [M+2]⁺ peak at m/z 235 with an intensity of approximately one-third of the [M]⁺ peak, characteristic of a monochlorinated compound. A major fragmentation pathway would involve the loss of the benzyl group, leading to a base peak at m/z 91 (tropylium cation).

Reactivity and Handling

Chemical Reactivity:

This compound exhibits reactivity typical of an aromatic amine. The amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. The aromatic ring is activated towards electrophilic substitution, although the directing effects of the three substituents can lead to a mixture of products. The benzyloxy group is generally stable but can be cleaved under harsh acidic conditions or by hydrogenolysis.

Safety and Handling:

-

Hazard Classification: Harmful if swallowed (H302). May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[1]

Applications in Drug Discovery

Substituted anilines are cornerstone building blocks in the pharmaceutical industry. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Hypothetical Application in Kinase Inhibitor Synthesis:

The aniline nitrogen can be used to form a key hydrogen bond with the hinge region of a kinase active site. The benzyloxy and chloro substituents can be tailored to occupy specific hydrophobic pockets within the enzyme, enhancing potency and selectivity.

Caption: Amide coupling reaction of this compound.

The chloro substituent can serve to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate. The benzyloxy group can be readily debenzylated via hydrogenolysis to reveal a phenol, which can then be further functionalized to fine-tune the properties of the molecule.

Conclusion

This compound is a strategically important chemical entity for researchers and professionals in drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structural features offer a high degree of versatility for the creation of diverse chemical libraries targeting a wide range of biological targets. This guide provides a solid foundation of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this valuable building block in their research endeavors.

References

3-(Benzyloxy)-5-chloroaniline chemical structure and IUPAC name

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus is placed on a robust, field-proven synthetic protocol, including the causal reasoning behind experimental choices and detailed analytical characterization methods. Furthermore, this guide explores the molecule's application as a strategic building block in the development of novel therapeutics, supported by mechanistic insights and relevant literature. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile chemical entity.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzyloxy ether and a chlorine substituent on the aniline core. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures with specific steric and electronic properties, which are often sought after in the design of bioactive compounds.

IUPAC Name and Chemical Structure

-

IUPAC Name : this compound

-

Synonyms : 3-(phenylmethoxy)-5-chloroaniline, 5-Chloro-3-(phenylmethoxy)benzenamine

-

CAS Number : 1100752-67-7

-

Molecular Formula : C₁₃H₁₂ClNO[1]

-

SMILES : NC1=CC(Cl)=CC(OCC2=CC=CC=C2)=C1[1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source |

| Molecular Weight | 233.69 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 397.9 °C at 760 mmHg (Predicted) | [2] |

| InChI Key | UXNQKFKPKHSVRW-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C, protect from light, under inert atmosphere | [1] |

Synthesis and Purification

The most reliable and scalable synthesis of this compound involves a two-step process starting from commercially available 3-chloro-5-nitrophenol. This pathway is advantageous due to the accessibility of starting materials and the high efficiency of each transformation.

Synthetic Workflow

The synthesis proceeds via a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of the nitro moiety to the target aniline.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-3-chloro-5-nitrobenzene

This step employs a classic Williamson ether synthesis. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

-

Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-5-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF.

-

Reagent Addition : Stir the suspension at room temperature and add benzyl bromide (BnBr, 1.1 eq) dropwise over 15 minutes. The slight excess of benzyl bromide ensures complete consumption of the starting phenol.

-

Reaction : Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

-

Work-up : After cooling to room temperature, pour the reaction mixture into ice-water. This precipitates the product and dissolves the inorganic salts.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, then with a small amount of cold ethanol to remove non-polar impurities.

-

Drying : Dry the pale-yellow solid under vacuum to yield 1-(Benzyloxy)-3-chloro-5-nitrobenzene. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

The reduction of the nitro group is a crucial step. While catalytic hydrogenation is an option, reduction using stannous chloride (tin(II) chloride) in acidic ethanol is often preferred for its reliability, scalability, and tolerance of the chloro- and ether functionalities.[3]

-

Setup : In a 3-necked round-bottom flask equipped with an overhead stirrer and reflux condenser, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) and ethanol.

-

Acidification : Add concentrated hydrochloric acid (HCl) and heat the mixture to 70 °C with stirring until a clear solution is formed. The acidic environment is necessary to activate the reducing agent.

-

Substrate Addition : Add the 1-(Benzyloxy)-3-chloro-5-nitrobenzene from Step 1 portion-wise to the hot solution. This controlled addition is important to manage the exothermic reaction.

-

Reaction : Maintain the reaction at reflux for 2-3 hours, monitoring by TLC for the complete consumption of the starting nitro compound.

-

Work-up : Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9). Caution : This neutralization is highly exothermic and releases CO₂ gas if bicarbonate is used.

-

Extraction : Extract the product into an organic solvent, such as ethyl acetate (3x). The organic layers are combined.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Spectroscopic and Analytical Characterization

-

¹H NMR : The spectrum is expected to show a singlet for the benzylic protons (-O-CH₂ -Ph) around 5.0 ppm. The aromatic region (6.5-7.5 ppm) will contain multiplets corresponding to the protons on the aniline ring and the five protons of the benzyl group. A broad singlet corresponding to the amine (-NH₂ ) protons will also be present, the chemical shift of which can vary.

-

¹³C NMR : The spectrum should display 11 distinct signals (due to symmetry in the benzyl phenyl ring). Key signals include the benzylic carbon (-O-C H₂-Ph) around 70 ppm and aromatic carbons between 100-160 ppm. The carbon attached to the oxygen will be the most downfield in the aniline ring region.

-

Mass Spectrometry (MS) : The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 233.69 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block in medicinal chemistry. The aniline group serves as a nucleophile or a diazotization handle, the benzyloxy group acts as a stable ether linkage and a bulky hydrophobic moiety, and the chlorine atom provides a site for further cross-coupling reactions or acts as a key binding element.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted aniline core. The benzyloxy group can serve as a crucial pharmacophore that occupies hydrophobic pockets within the enzyme's active site.[4] The specific substitution pattern of this compound allows for precise orientation of these functional groups, which is fundamental to achieving high potency and selectivity. The aniline nitrogen can be used to construct heterocyclic cores common in kinase inhibitors, such as quinazolines or pyrimidines.[5]

Caption: Role as an intermediate in kinase inhibitor synthesis.

Benzyloxy Group as a Pharmacophore

The benzyloxy moiety is a well-established pharmacophore in drug design. It is known to contribute favorably to binding affinity through hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets. Its incorporation has been pivotal in the development of inhibitors for various enzymes, including monoamine oxidases (MAOs), where it helps anchor the molecule within the active site.[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Statements : H302: Harmful if swallowed. May cause skin, eye, and respiratory irritation.

-

Precautionary Statements :

-

P264 : Wash skin thoroughly after handling.

-

P270 : Do not eat, drink or smoke when using this product.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501 : Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Use chemical safety goggles.

-

Skin Protection : Wear nitrile rubber gloves and a lab coat.

-

Respiratory Protection : Handle in a well-ventilated fume hood. If dust is generated, use a particulate respirator.

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and oxidizing agents.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its well-defined structure provides a versatile platform for creating complex molecules with tailored biological activities. The synthetic route presented in this guide is robust and scalable, and the outlined safety protocols ensure its responsible use. As the demand for novel and selective therapeutics continues to grow, the importance of strategic building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

- 1. 1100752-67-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-(Benzyloxy)-5-chloroaniline molecular weight and formula

An In-depth Technical Guide to 3-(Benzyloxy)-5-chloroaniline: Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic amine that serves as a critical intermediate in modern organic synthesis. Its unique trifunctional nature—an aniline for nucleophilic attack or coupling reactions, a chloro group for cross-coupling, and a benzyloxy moiety that can act as a stable pharmacophore or a cleavable protecting group—renders it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway with mechanistic considerations, details its applications in research and drug development, and offers a practical experimental protocol for its use. The content is tailored for researchers and scientists, emphasizing the rationale behind methodological choices to ensure reproducibility and safety.

Introduction: A Multifunctional Synthetic Intermediate

Substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Within this class, this compound (Figure 1) emerges as a particularly strategic starting material. The molecule's architecture is defined by three key features on a central benzene ring:

-

The Aniline Group (-NH₂): This primary amine is a potent nucleophile and a versatile handle for a multitude of chemical transformations, including amide bond formation, diazotization, and N-arylation reactions.

-

The Chloro Group (-Cl): As a halogen, it provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

-

The Benzyloxy Group (-OCH₂Ph): This ether linkage introduces the benzyl group, which can serve two primary purposes. It can be a stable, lipophilic pharmacophore element in a final drug candidate, known to interact with various biological targets.[1] Alternatively, it can function as a robust protecting group for the phenolic oxygen, which can be readily cleaved under reductive conditions (e.g., hydrogenolysis) to reveal a free hydroxyl group for further functionalization.

This guide will elucidate the technical details of this compound, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key identifiers and properties of this compound are summarized in Table 1. The compound is typically a solid at room temperature and requires careful storage, preferably under refrigeration and protected from light, to maintain its integrity.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂ClNO | |

| Molecular Weight | 233.7 g/mol | [2] |

| CAS Number | 1100752-67-7 | [2] |

| Physical Form | Solid | |

| Typical Purity | ≥98% | |

| Storage Conditions | 4°C, protect from light, inert atmosphere | [2] |

| InChI Key | UXNQKFKPKHSVRW-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

While numerous synthetic routes can be envisioned, a common and logical approach to this compound involves the selective benzylation of a precursor phenol. A plausible and efficient pathway starting from commercially available 3-amino-5-chlorophenol is outlined below.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct route is a Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an electrophilic benzyl halide.

Diagram 1: Proposed synthesis via Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is preferred. Its primary role is to deprotonate the phenolic hydroxyl group, which is significantly more acidic (pKa ≈ 10) than the aniline proton (pKa ≈ 30). This large pKa difference ensures selective reaction at the oxygen, leaving the aniline nitrogen unreacted and unprotected. Stronger bases like sodium hydride (NaH) could also be used but may increase the risk of side reactions.

-

Choice of Solvent: Acetone or dimethylformamide (DMF) are excellent solvent choices. They are polar enough to dissolve the phenoxide salt intermediate but are aprotic, meaning they will not interfere with the nucleophilic attack. Acetone is often preferred for ease of removal during workup.

-

Reaction Conditions: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules with potential therapeutic value. The aniline moiety is a key starting point for constructing amide, sulfonamide, or urea linkages, which are prevalent in drug molecules.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Fragment

Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the enzyme. The aniline nitrogen acts as a hydrogen bond donor. A common synthetic step is the acylation of the aniline with a heterocyclic carboxylic acid, a privileged scaffold in kinase inhibitor design.

The presence of the chloro- and benzyloxy- groups provides further opportunities:

-

The chloro-substituent can be used in a subsequent Suzuki coupling to introduce additional aryl or heteroaryl groups, extending the molecule to access other regions of the protein target.

-

The benzyloxy-group can be retained as a lipophilic element to improve cell permeability or can be deprotected to the phenol, which can act as a hydrogen bond acceptor or a site for further modification.

Experimental Protocol: Acylation of this compound

This section provides a detailed, self-validating protocol for a representative reaction: the synthesis of N-(3-(benzyloxy)-5-chlorophenyl)acetamide. This procedure exemplifies the use of the aniline as a nucleophile.

Objective: To synthesize and characterize N-(3-(benzyloxy)-5-chlorophenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Reagent Addition:

-

Add triethylamine (1.5 eq) to the stirred solution. This base acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

-

Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C to control the exothermic reaction.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC, eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The product should have a higher Rf than the starting aniline.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and evaporate the solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Diagram 2: General workflow for amide synthesis.

Safety, Handling, and Storage

As with all substituted anilines and chlorinated aromatic compounds, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4][5]

-

Toxicity: Chloroanilines are generally considered hazardous. They can cause skin and eye irritation and are often toxic to aquatic life with long-lasting effects. All waste should be disposed of according to institutional and local regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its trifunctional nature allows for a modular and strategic approach to the construction of complex molecular targets. By understanding its fundamental properties, synthetic accessibility, and reaction compatibility, researchers can leverage this compound to accelerate the discovery and development of novel chemical entities. Adherence to rigorous experimental and safety protocols is essential for its effective and responsible use in the laboratory.

References

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1100752-67-7|this compound|BLD Pharm [bldpharm.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 3-Benzyloxy-5-chlorophenylaMine - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

Spectroscopic Signature of 3-(Benzyloxy)-5-chloroaniline: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(benzyloxy)-5-chloroaniline (CAS No. 1100752-67-7), a compound of interest in synthetic chemistry and drug discovery.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from structurally analogous compounds, to construct a reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this molecule. The methodologies for data acquisition are also detailed to provide a framework for experimental validation.

Introduction

This compound is a substituted aromatic amine featuring a benzyloxy ether and a chloro substituent. Its structural motifs are common in pharmacologically active molecules, making its unambiguous identification crucial for synthesis validation, quality control, and mechanism-of-action studies. Spectroscopic analysis is the cornerstone of such characterization, providing a unique fingerprint of the molecular structure.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the fundamental principles of spectroscopy and are refined by comparing the expected electronic and structural effects with known data from similar molecules, such as 3-chloroaniline, 3,5-disubstituted anilines, and benzyl ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the benzylic methylene group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and benzyloxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~6.75 | t (triplet) | ~2.0 |

| H-4 | ~6.60 | t (triplet) | ~2.0 |

| H-6 | ~6.50 | t (triplet) | ~2.0 |

| -NH₂ | ~3.80 | br s (broad singlet) | - |

| -CH₂- | ~5.05 | s (singlet) | - |

| Phenyl H (ortho) | ~7.45 | d (doublet) | ~7.5 |

| Phenyl H (meta) | ~7.40 | t (triplet) | ~7.5 |

| Phenyl H (para) | ~7.35 | t (triplet) | ~7.5 |

Causality of Predicted Shifts:

-

Aniline Ring Protons (H-2, H-4, H-6): The protons on the substituted aniline ring are expected to be the most upfield aromatic signals. The amino group is a strong electron-donating group, increasing the electron density at the ortho and para positions. The benzyloxy group is electron-donating through resonance but slightly withdrawing inductively, while the chloro group is deactivating. This complex interplay results in small meta-couplings between the three protons, likely leading to closely spaced triplets.

-

Amino Protons (-NH₂): The protons of the primary amine will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

-

Benzylic Protons (-CH₂-): The methylene protons are adjacent to an oxygen atom and a phenyl ring, placing their signal around 5.05 ppm as a sharp singlet.

-

Benzyloxy Phenyl Protons: The five protons of the unsubstituted phenyl ring of the benzyloxy group will appear in their characteristic region of 7.30-7.50 ppm, with standard ortho, meta, and para coupling patterns.

Diagram of Molecular Structure and Proton Assignments:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148.0 |

| C-2 | ~108.0 |

| C-3 | ~160.0 |

| C-4 | ~102.0 |

| C-5 | ~135.0 |

| C-6 | ~109.0 |

| -CH₂- | ~70.0 |

| Phenyl C (ipso) | ~136.5 |

| Phenyl C (ortho) | ~127.5 |

| Phenyl C (meta) | ~128.5 |

| Phenyl C (para) | ~128.0 |

Causality of Predicted Shifts:

-

C-1, C-3, C-5: These carbons are directly attached to heteroatoms or the benzyloxy group. C-1 (attached to the amino group) and C-3 (attached to the benzyloxy group) will be significantly downfield. C-5, bonded to chlorine, will also be downfield due to the inductive effect of the halogen.

-

C-2, C-4, C-6: These carbons will be shifted upfield due to the electron-donating effect of the amino and benzyloxy groups.

-

-CH₂- Carbon: The benzylic carbon will appear around 70 ppm, typical for a carbon atom situated between an oxygen atom and an aromatic ring.

-

Benzyloxy Phenyl Carbons: These will show the standard pattern for a monosubstituted benzene ring.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer for the specific probe and solvent.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Weak |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |

| N-H Bend (scissoring) | 1630 - 1590 | Medium |

| C-O-C Stretch (asymmetric) | 1275 - 1200 | Strong |

| C-N Stretch | 1335 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation of Predicted IR Spectrum:

-

N-H Stretching: As a primary amine, two distinct, sharp peaks are expected in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][4][5]

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple bands in the 1620-1580 cm⁻¹ region are characteristic of the aromatic rings.

-

C-O-C and C-N Stretching: A strong absorption for the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1250 cm⁻¹.[6] The aromatic C-N stretch will also be prominent in this region.[4]

-

C-Cl Stretching: A strong band in the fingerprint region (800-600 cm⁻¹) will indicate the presence of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following predictions are for electron ionization (EI) mass spectrometry.

Predicted Major Fragment Ions:

| m/z | Proposed Fragment |

| 233/235 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 198/200 | [M - Cl]⁺ |

| 142 | [M - C₇H₇]⁺ |

| 106 | [M - C₇H₇ - HCl]⁺ |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 233. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 235 with approximately one-third the intensity of the m/z 233 peak will be observed.

-

Base Peak: The most prominent peak (base peak) in the spectrum is predicted to be at m/z 91 . This corresponds to the [C₇H₇]⁺ fragment, which rearranges to the highly stable tropylium ion. This is a characteristic fragmentation of benzyl ethers.[1][7][8][9]

-

Other Key Fragments:

-

Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 198.

-

Cleavage of the benzylic C-O bond would lead to a fragment at m/z 142.

-

Subsequent loss of HCl from the m/z 142 fragment could produce an ion at m/z 106.

-

Diagram of Predicted Mass Spectral Fragmentation:

Caption: Key predicted fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detect the ions and generate the mass spectrum.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and comparative analysis of related structures. The predicted NMR, IR, and MS data provide a robust framework for the identification and structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring empirical data to validate these predictions. This comprehensive spectroscopic information is vital for any research or development activities involving this compound.

References

- 1. Benzyl methyl ether(538-86-3) MS [m.chemicalbook.com]

- 2. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Benzyl ethyl ether | C9H12O | CID 10873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, (ethoxymethyl)- [webbook.nist.gov]

- 9. massbank.eu [massbank.eu]

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-(Benzyloxy)-5-chloroaniline: A Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. The ability to accurately predict NMR chemical shifts is crucial for confirming molecular structures, identifying impurities, and accelerating research and development timelines. This technical guide provides an in-depth, first-principles prediction of the ¹H and ¹³C NMR spectra for 3-(Benzyloxy)-5-chloroaniline. By dissecting the molecule into its constituent fragments and analyzing the interplay of electronic substituent effects—namely induction and resonance—we derive the anticipated chemical shifts, multiplicities, and integration values. This document serves as a practical reference for scientists working with substituted anilines and complex aromatic systems, offering a logical framework for spectral interpretation in the absence of empirical data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the atoms of this compound have been systematically numbered as illustrated below. This convention will be used throughout the analysis. The core of the molecule is a 1,3,5-trisubstituted benzene ring, featuring an amine (-NH₂), a benzyloxy (-OCH₂Ph), and a chloro (-Cl) group.

Caption: Numbering scheme for this compound.

Theoretical Framework: A Synthesis of Substituent Effects

The chemical shift of a nucleus in an aromatic ring is profoundly influenced by the electronic properties of the substituents attached to it. These influences are primarily categorized into two types: the inductive effect and the resonance effect.

-

Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like chlorine pull electron density away from the ring, deshielding the nuclei (causing a downfield shift to higher ppm).

-

Resonance Effect (+R / -R): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. Electron-donating groups (EDGs) like -NH₂ and -OR push electron density into the ring, particularly at the ortho and para positions. This increases the electron density, shielding the nuclei at these positions and causing an upfield shift to lower ppm.[1][2]

In this compound, the three substituents create a complex electronic environment:

-

-NH₂ (Amino): A potent electron-donating group via resonance (+R) and moderately withdrawing via induction (-I). The +R effect is dominant, strongly shielding the ortho (C2, C6) and para (C4) positions.[3]

-

-OCH₂Ph (Benzyloxy): Similar to the amino group, the oxygen's lone pairs make this a strong +R group, donating electron density and shielding its ortho (C2, C4) and para (C6) positions.

-

-Cl (Chloro): An electron-withdrawing group via induction (-I) due to its high electronegativity, but a weak electron-donating group via resonance (+R) due to its lone pairs. The inductive effect generally outweighs the resonance effect.[4][5]

The net chemical shift at each position is a vector sum of these competing and reinforcing effects.

Caption: Electronic effects of substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted by analyzing each unique proton's local electronic environment and its coupling to neighboring protons.

Aromatic Protons (Chloroaniline Ring)

The protons H2, H4, and H6 are all strongly shielded due to the powerful resonance donation from both the -NH₂ and -OBn groups.

-

H2: This proton is positioned ortho to both the -NH₂ and -OBn groups, receiving maximum shielding from both. It is expected to be the most upfield proton on the ring. It will couple to H4 and H6, likely appearing as a triplet or a doublet of doublets.

-

H4: This proton is para to the -NH₂ group and ortho to the -OBn and -Cl groups. The combined shielding from the -NH₂ and -OBn groups will place it significantly upfield. It will couple to H2 and H6, appearing as a triplet or doublet of doublets.

-

H6: This proton is ortho to the -NH₂ and -Cl groups and para to the -OBn group. It experiences strong shielding from the amine and benzyloxy groups. It will also appear as a triplet or doublet of doublets from coupling to H2 and H4.

Given the similar electronic environments and coupling partners, these three protons will likely appear as a complex, overlapping multiplet in the highly shielded region of the aromatic spectrum.

Benzyloxy Group Protons

-

-CH₂- (H7): The two methylene protons are adjacent to an oxygen atom and a phenyl ring. This environment is deshielding, and the signal is expected to be a sharp singlet around 5.0 ppm, as there are no adjacent protons to couple with.[6]

-

Phenyl Protons (H2' to H6'): The five protons on the terminal phenyl ring are in a standard, unsubstituted environment. They will appear as a complex multiplet in the typical aromatic region, centered around 7.3-7.4 ppm.[7]

Amine Protons (-NH₂)

The two amine protons are exchangeable and often do not couple with other protons. Their chemical shift is highly dependent on solvent, concentration, and temperature. They are expected to appear as a broad singlet.[8]

Summary of Predicted ¹H NMR Shifts

| Atom Label | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H2, H4, H6 | 6.1 – 6.4 | Multiplet (m) | 3H | Strongly shielded by +R effects from -NH₂ and -OBn groups. |

| -NH₂ | 3.5 – 4.5 | Broad Singlet (br s) | 2H | Exchangeable protons; shift is solvent-dependent. |

| H7 (-CH₂) | ~5.05 | Singlet (s) | 2H | Benzylic position adjacent to oxygen. |

| H2' - H6' | 7.3 – 7.4 | Multiplet (m) | 5H | Standard unsubstituted phenyl group protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted using an additive model based on the known substituent chemical shifts (SCS) for benzene (128.5 ppm).[9] The effects of multiple substituents are approximately cumulative.

Chloroaniline Ring Carbons

The powerful electron-donating effects of the -NH₂ and -OBn groups dominate the chemical shifts of the substituted ring.

-

C1, C3, C5 (Substituted Carbons): These carbons, directly attached to heteroatoms, will be significantly downfield. C3, bonded to the highly electronegative oxygen, is predicted to be the most downfield carbon of the ring. C1 (attached to N) and C5 (attached to Cl) will also be downfield but to a lesser extent.

-

C2, C4, C6 (Unsubstituted Carbons): These carbons are strongly shielded by the +R effects of the adjacent -NH₂ and -OBn groups. C2 and C4, being ortho to two EDGs, are expected to be shifted significantly upfield (to <110 ppm). C6 is also shielded, being ortho to -NH₂ and para to -OBn.

Benzyloxy Group Carbons

-

C7 (-CH₂-): The methylene carbon in a benzyl ether typically appears in the 65-75 ppm range.[10]

-

Phenyl Carbons (C1' - C6'): The carbons of the terminal phenyl ring will show typical values for a monosubstituted benzene ring attached to an alkyl group. The ipso-carbon (C1') will be the most downfield of this set, while the others will be clustered around the standard 128 ppm region.[11][12]

Summary of Predicted ¹³C NMR Shifts

| Atom Label | Predicted Shift (ppm) | Rationale |

| C1 | ~149.0 | Attached to -NH₂; meta to -OBn and -Cl. |

| C2 | ~102.5 | Strongly shielded: ortho to -NH₂ and -OBn. |

| C3 | ~160.1 | Attached to -OBn; ipso-carbon shifted significantly downfield. |

| C4 | ~102.0 | Strongly shielded: para to -NH₂ and ortho to -OBn. |

| C5 | ~136.8 | Attached to -Cl; ipso-carbon moderately downfield. |

| C6 | ~108.2 | Shielded: ortho to -NH₂ and para to -OBn. |

| C7 (-CH₂) | ~70.5 | Methylene carbon of a benzyl ether. |

| C1' | ~137.0 | Ipso-carbon of the benzyl group. |

| C2', C6' | ~127.8 | Ortho-carbons of the benzyl group. |

| C3', C5' | ~128.6 | Meta-carbons of the benzyl group. |

| C4' | ~128.0 | Para-carbon of the benzyl group. |

Prediction Methodology

The spectral predictions outlined in this guide were derived using a well-established, qualitative methodology favored for rapid, practical analysis by synthetic and analytical chemists. This protocol involves a multi-step, logic-based approach rather than computational simulation:

-

Structural Decomposition: The target molecule, this compound, was conceptually broken down into its fundamental aromatic building blocks: aniline, chlorobenzene, and a benzyl ether moiety.

-

Fragment Data Compilation: Authoritative ¹H and ¹³C NMR chemical shift data for the parent fragments were gathered from spectral databases and literature sources.[4][7][11][13][14][15][16]

-

Analysis of Substituent Effects: Standard Substituent Chemical Shift (SCS) values, which quantify the shielding/deshielding effect of a group at the ipso, ortho, meta, and para positions, were referenced.[9][17][18]

-

Qualitative Synthesis: The predicted shifts were synthesized by starting with the base value of benzene and applying the SCS principles for the three substituents (-NH₂, -OBn, -Cl). The final predicted values represent a reasoned estimate based on the cumulative and sometimes opposing electronic effects, providing a scientifically grounded hypothesis of the molecule's spectral appearance.

Conclusion

This guide provides a comprehensive prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis demonstrates that the potent resonance-donating effects of the amino and benzyloxy substituents are the dominant factors in determining the chemical shifts of the substituted aniline ring, leading to a highly shielded set of aromatic protons and carbons. The benzyloxy and amine moieties present characteristic signals that are readily identifiable. These predictions offer a robust baseline for the verification of synthesized material and can aid researchers in the confident structural assignment of this and related compounds.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Benzyl ether(103-50-4) 1H NMR [m.chemicalbook.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. mdpi.com [mdpi.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Benzyl ether(103-50-4) 13C NMR [m.chemicalbook.com]

- 12. BENZYL BUTYL ETHER(588-67-0) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 15. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 16. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]

A Senior Application Scientist's Guide to Key Starting Materials for the Synthesis of Novel Heterocycles

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Their unique structural and electronic properties make them indispensable scaffolds in the vast majority of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to efficiently synthesize diverse and complex heterocyclic libraries is, therefore, a critical driver of innovation in drug discovery and development. This guide moves beyond a simple catalog of reactions to provide a strategic overview of key starting materials and the modern synthetic philosophies that unlock their full potential. As a senior application scientist, my focus is not just on the "how" but the "why"—the causal logic behind choosing a particular starting material and synthetic strategy to achieve a desired molecular architecture with efficiency, selectivity, and scalability. We will explore how versatile synthons, when paired with powerful catalytic systems and enabling technologies, pave the way for the next generation of novel heterocyclic compounds.

The Power of Convergence: Building Complexity with Multicomponent Reactions (MCRs)

The principle of a multicomponent reaction (MCR) is to combine three or more starting materials in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[3] This strategy is the epitome of atom economy and step efficiency, making it a cornerstone of diversity-oriented synthesis (DOS) for building large libraries of drug-like molecules.[1][4] The true power of MCRs lies in the use of simple, readily available starting materials to rapidly generate significant molecular complexity.

Case Study: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most powerful and versatile MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[5][6] While the initial product is acyclic, its densely functionalized nature makes it an exceptional precursor for subsequent cyclization reactions, leading to a vast array of N-heterocycles.[7][8]

Causality in Experimental Design: The success of the Ugi reaction hinges on the formation of a Schiff base (or imine) from the aldehyde and amine, which is then protonated by the carboxylic acid. This activation step is critical as it renders the imine susceptible to nucleophilic attack by the isocyanide carbon. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion in the final, irreversible Mumm rearrangement. The choice of a polar protic solvent like methanol is deliberate; it facilitates the initial imine formation and helps stabilize the charged intermediates throughout the catalytic cycle.

Diagram: Generalized Ugi Reaction Mechanism

Caption: The Ugi reaction mechanism proceeds via key charged intermediates.

Experimental Protocol: Ugi-Azide Synthesis of a Tetrazole Precursor

This protocol demonstrates a powerful variant where hydrazoic acid (generated in situ from sodium azide and an acid) serves as the carboxylic acid component, directly yielding a tetrazole-containing product, a privileged scaffold in medicinal chemistry.[9]

-

Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and methanol (5 mL).

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate imine formation.

-

Addition of Components: Add the isocyanide (1.0 mmol) followed by sodium azide (1.5 mmol) and acetic acid (1.5 mmol).

-

Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Scope of the Ugi Reaction

The versatility of the Ugi reaction allows for the creation of diverse libraries by simply varying the four starting components.

| Entry | Aldehyde | Amine | Isocyanide | Carboxylic Acid | Yield (%) |

| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | Acetic Acid | 92 |

| 2 | Cyclohexanecarboxaldehyde | Benzylamine | Cyclohexyl isocyanide | Benzoic Acid | 88 |

| 3 | Isobutyraldehyde | n-Butylamine | Ethyl isocyanoacetate | Propionic Acid | 95 |

| 4 | 4-Chlorobenzaldehyde | 4-Methoxyaniline | TosMIC | Acetic Acid | 85 |

Note: Yields are representative and sourced from generalized findings in MCR literature.

Strategic Ring Construction: Transition Metal-Catalyzed Cyclizations

Transition metals offer a unique ability to activate otherwise inert bonds and orchestrate complex bond-forming cascades.[10] Catalytic cyclization and C-H functionalization reactions have revolutionized heterocycle synthesis by enabling the construction of complex ring systems from simple, linear precursors with high levels of control and selectivity.[11][12][13]

Key Starting Material: 1,n-Enynes

1,n-enynes are exceptionally versatile starting materials for synthesizing a wide range of carbocyclic and heterocyclic frameworks.[14] The adjacent alkene and alkyne functionalities provide a rich playground for transition metals—particularly π-acidic metals like gold, platinum, and palladium—to catalyze complex cycloisomerization reactions.[15][16]

Causality in Experimental Design: Gold(I) catalysts are particularly effective for enyne cycloisomerization due to their strong Lewis acidity and high affinity for alkynes (alkynophilicity). The gold(I) center coordinates to the alkyne, activating it toward intramolecular nucleophilic attack by the tethered alkene. This initial cyclization generates a highly reactive cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements and subsequent transformations to yield diverse and complex scaffolds.[17] The choice of N-heterocyclic carbene (NHC) ligand is critical; it modulates the electronic properties and steric environment of the gold center, thereby influencing reactivity and selectivity.[16]

Diagram: Experimental Workflow for Au(I)-Catalyzed Enyne Cyclization

Caption: A typical workflow for gold-catalyzed enyne cyclization.

Experimental Protocol: Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

-

Catalyst Preparation: In a dry vial under an argon atmosphere, add the Au(I)-NHC complex (e.g., IPrAuCl, 0.025 mmol, 2.5 mol%) and AgSbF₆ (0.025 mmol, 2.5 mol%). Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) and stir the mixture for 5 minutes at room temperature.

-

Reaction Setup: In a separate flame-dried flask, dissolve the 1,6-enyne substrate (1.0 mmol) in anhydrous DCE (8.0 mL).

-

Reaction Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.

-

Execution and Monitoring: Heat the reaction mixture to 60 °C and stir for the required time (typically 2-8 hours), monitoring for the disappearance of starting material by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a short plug of silica gel, eluting with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired cyclized product.

Modernizing a Classic: The Paal-Knorr Synthesis

Classic name reactions often provide robust and reliable pathways to core heterocyclic structures. The Paal-Knorr synthesis, first reported in 1884, remains a premier method for constructing five-membered heterocycles like pyrroles, furans, and thiophenes.[18] Its enduring relevance is a testament to its simplicity and the accessibility of its key starting material.

Key Starting Material: 1,4-Dicarbonyl Compounds

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (for pyrroles), or dehydration (for furans).[19][20] The beauty of this method lies in its directness.

Causality and Modern Improvements: The classical Paal-Knorr synthesis often requires harsh acidic conditions and prolonged heating, which can be incompatible with sensitive functional groups.[21] Modern protocols focus on "greener" and more efficient approaches.[22] The use of microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[20] This is because microwave energy directly and efficiently heats the polar reactants and intermediates, bypassing the slower process of conventional thermal heating. Using water as a solvent or employing mild Lewis acid catalysts further enhances the sustainability and functional group tolerance of this classic transformation.[22]

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Caption: The mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Microwave-Assisted Paal-Knorr Pyrrole Synthesis

-

Reagent Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol), the primary amine (e.g., aniline, 1.1 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%).

-

Solvent: Add ethanol (2 mL) as the solvent.

-

Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.

-

Work-up: After the reaction, cool the vessel to room temperature. Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization or flash chromatography if necessary.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Temperature (°C) | Time | Solvent | Yield (%) | Reference |

| Conventional | 110 (Reflux) | 8 hours | Toluene | 75 | [21] |

| Microwave | 120 | 10 minutes | Ethanol | 94 | [20] |

Note: Data represents a typical synthesis of a 1,2,5-trisubstituted pyrrole.

Harnessing Light: Photoredox Catalysis for Heterocycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful paradigm in organic synthesis, enabling the generation of reactive radical intermediates from simple starting materials under exceptionally mild conditions.[23] This approach avoids the need for harsh reagents or high temperatures, opening up new avenues for heterocycle construction.

Causality in Experimental Design: The process begins with a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) absorbing visible light, which promotes it to an excited state.[24] This excited-state catalyst is now a potent single-electron transfer (SET) agent. It can oxidize or reduce a readily available starting material to generate a radical. This radical can then engage in cyclization reactions. For instance, sulfilimines can be used as bifunctional precursors; upon oxidation, they generate an N-centered radical that can cyclize with a tethered alkene, leading to various N-heterocycles.[25][26] The choice of photocatalyst is critical and is dictated by its redox potential, which must be matched to the substrate to enable the desired SET event.

Diagram: General Photocatalytic Cycle for Radical Generation

Caption: A simplified oxidative quenching cycle in photoredox catalysis.

Enabling Technology: Flow Chemistry in Heterocyclic Synthesis

Flow chemistry, or continuous-flow processing, represents a paradigm shift from traditional batch synthesis.[27] By pumping reagents through a network of tubes and reactors, it offers superior control over reaction parameters like temperature, pressure, and reaction time.[28] This technology is particularly transformative for heterocycle synthesis, as it allows for the safe use of hazardous reagents, the rapid optimization of reaction conditions, and seamless scalability from the lab bench to production.[29][30]

Causality and Strategic Advantage: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat transfer. This allows for the safe execution of highly exothermic reactions that would be dangerous to scale up in a batch reactor. Furthermore, unstable or short-lived intermediates can be generated and immediately consumed in a subsequent reaction zone, a process that is difficult to control in batch.[29] This "telescoping" of reaction steps without intermediate work-up significantly improves efficiency and reduces waste, aligning with the principles of green chemistry.[31]

References

- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Top 32 Advances in Heterocyclic Chemistry papers published in 2024 [scispace.com]

- 3. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]

- 5. Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radical cascade cyclization of 1,n-enynes and diynes for the synthesis of carbocycles and heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. grokipedia.com [grokipedia.com]

- 19. fiveable.me [fiveable.me]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. communities.springernature.com [communities.springernature.com]

- 27. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 28. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-(Benzyloxy)-5-chloroaniline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. The 3-(benzyloxy)-5-chloroaniline core has emerged as a promising framework for the development of a new generation of targeted therapies. Its unique electronic and steric properties, conferred by the electron-withdrawing chloro group and the flexible, lipophilic benzyloxy moiety, provide a versatile platform for designing molecules with potent and selective biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.

I. The Strategic Synthesis of this compound and Its Analogs

The synthetic route to this compound and its derivatives is a critical aspect of exploring their biological potential. A robust and adaptable synthetic strategy allows for the systematic modification of the core structure to probe structure-activity relationships (SAR).

A. Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of the parent this compound involves a multi-step process starting from commercially available precursors. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

-

Nitration of a Substituted Phenol: Begin with a suitable substituted phenol, such as 3-chlorophenol. Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

-

Benzylation of the Phenolic Hydroxyl Group: The hydroxyl group of the nitrated phenol is then protected by benzylation. This is typically achieved by reacting the phenol with benzyl bromide in the presence of a base like potassium carbonate.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Caption: Synthetic scheme for this compound.

B. Derivatization Strategies for SAR Studies

The true potential of the this compound scaffold lies in its derivatization. The primary amine group serves as a key handle for introducing a wide array of substituents, enabling the exploration of chemical space and the optimization of biological activity. Common derivatization strategies include:

-

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Coupling Reactions: Utilizing the aniline as a nucleophile in palladium-catalyzed cross-coupling reactions to form more complex structures.

II. Unraveling the Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have shown promise in several key therapeutic areas, primarily as antiproliferative and antimicrobial agents.

A. Antiproliferative Activity: Targeting Kinase Signaling Pathways

A significant body of research points towards the potential of aniline derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The this compound core can be considered a "privileged scaffold" for kinase inhibitor design.

Mechanism of Action: Hinge-Binding and Allosteric Interactions

The aniline moiety is well-suited to form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. The benzyloxy and chloro substituents can then be strategically positioned to interact with specific hydrophobic pockets and allosteric sites within the kinase domain, thereby enhancing both potency and selectivity.

A notable example is the development of quinoline-based inhibitors where a substituted aniline, such as 4-(benzyloxy)-3-chloroaniline, is a key component. For instance, (E)-N-{4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide has been identified as a potent inhibitor of the HER-2 tyrosine kinase, a key driver in certain types of breast cancer[1]. This highlights the potential of incorporating the this compound scaffold into similar inhibitor designs.

Caption: Kinase inhibition by this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., HER-2, EGFR, Src) and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: The this compound derivatives are serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate well. A control reaction without the inhibitor is also included.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

-